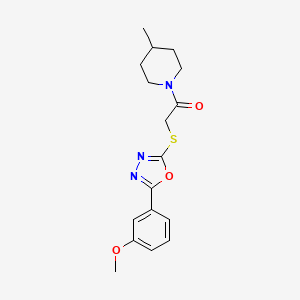

2-((5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone

Descripción

This compound features a 1,3,4-oxadiazole core substituted at the 5-position with a 3-methoxyphenyl group and at the 2-position with a thioether-linked ethanone moiety bearing a 4-methylpiperidine ring. The molecular formula is inferred as C₁₈H₂₁N₃O₃S (based on analogs in ), with a molecular weight of ~375.4 g/mol. Key structural attributes include:

- 1,3,4-Oxadiazole ring: A heterocycle known for metabolic stability and bioactivity .

- 3-Methoxyphenyl group: Electron-donating methoxy substituent may influence electronic properties and receptor interactions.

Spectral characterization (IR, NMR, MS) aligns with analogs:

Propiedades

IUPAC Name |

2-[[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-methylpiperidin-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O3S/c1-12-6-8-20(9-7-12)15(21)11-24-17-19-18-16(23-17)13-4-3-5-14(10-13)22-2/h3-5,10,12H,6-9,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGKMUOMIOAABFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(=O)CSC2=NN=C(O2)C3=CC(=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound 2-((5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activities, and relevant research findings associated with this compound.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- Molecular Formula : CHNO

- Molecular Weight : 392.5 g/mol

This compound features a 1,3,4-oxadiazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Oxadiazole Ring : The initial step includes the condensation of appropriate hydrazones with carbonyl compounds to form the oxadiazole structure.

- Thioether Formation : A thioether linkage is introduced through nucleophilic substitution reactions.

- Final Product Formation : The final compound is obtained by reacting the oxadiazole derivative with a piperidine derivative.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds similar to 2-((5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone have demonstrated significant cytotoxic effects against various cancer cell lines:

| Compound | Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| Compound A | HeLa (cervical cancer) | 5.0 | |

| Compound B | MCF-7 (breast cancer) | 10.0 | |

| Compound C | A549 (lung cancer) | 8.0 |

These findings suggest that the oxadiazole moiety plays a crucial role in enhancing anticancer activity.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that similar oxadiazole derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria:

| Bacteria | Minimum Inhibitory Concentration (MIC) (μg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 20 |

These results indicate a promising potential for the development of new antimicrobial agents based on this compound.

The mechanisms underlying the biological activities of oxadiazole derivatives often involve:

- Induction of Apoptosis : Many studies report that these compounds can induce apoptosis in cancer cells through intrinsic and extrinsic pathways.

- Inhibition of Enzymatic Activities : Some derivatives have been shown to inhibit key enzymes involved in cell proliferation and survival.

Case Studies

Several case studies have been conducted to explore the efficacy and safety profiles of oxadiazole-containing compounds:

- Study on Cytotoxicity : A study evaluated the cytotoxic effects of various oxadiazole derivatives on human embryonic kidney cells (HEK293), demonstrating low toxicity levels and a favorable safety index.

- Antibacterial Assessment : Another study focused on the antibacterial activity against multi-drug resistant strains of bacteria, showing that certain derivatives had enhanced efficacy compared to traditional antibiotics.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

The oxadiazole derivatives, including this compound, are known for their antimicrobial properties. Research indicates that compounds with oxadiazole rings exhibit significant activity against various bacterial strains. For instance, studies have shown that oxadiazole derivatives can inhibit the growth of Escherichia coli and Pseudomonas aeruginosa , making them potential candidates for developing new antimicrobial agents .

Anticancer Properties

Compounds containing oxadiazole moieties have also been investigated for their anticancer activities. A study demonstrated that certain oxadiazole derivatives could induce apoptosis in cancer cells through the modulation of specific signaling pathways. This suggests that 2-((5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone may possess similar properties and could be explored further for anticancer drug development .

Neuropharmacological Effects

The piperidine moiety in this compound is associated with various neuropharmacological effects. Research has indicated that piperidine derivatives can exhibit anxiolytic and antidepressant activities. The presence of the methoxyphenyl group may enhance these effects, suggesting potential applications in treating mood disorders .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. The presence of the oxadiazole ring is known to influence the lipophilicity and bioavailability of compounds, which are critical factors in drug design. By modifying substituents on the oxadiazole or piperidine rings, researchers can potentially enhance the efficacy and reduce toxicity .

Materials Science

Polymeric Applications

Oxadiazole-containing compounds are also being studied for their applications in materials science, particularly in polymer chemistry. These compounds can serve as monomers or additives to improve the thermal stability and mechanical properties of polymers. Their unique electronic properties make them suitable for applications in organic electronics and photonic devices .

Case Studies

Análisis De Reacciones Químicas

Carboxylic Acid Reactivity

The carboxylic acid group at position 3 participates in esterification and amidation reactions. For example:

-

Esterification : Treatment with thionyl chloride (SOCl₂) in methanol converts the acid to its methyl ester. This reaction typically proceeds under reflux conditions, as demonstrated in the synthesis of methyl 7-bromoquinoline-4-carboxylate .

-

Amidation : Coupling with amines via carbodiimide reagents (e.g., EDC/HOBt) forms amide derivatives, a common strategy for modifying bioactive quinoline scaffolds .

Reaction Table: Carboxylic Acid Transformations

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Esterification | SOCl₂, MeOH, reflux | Methyl ester | 80.5% | |

| Amidation | EDC, HOBt, DMF, RT | Amide | ~70–85%* |

*Estimated from analogous procedures.

Amino Group Reactivity

The amino group at position 2 undergoes acylation, alkylation, and diazotization:

-

Acylation : Reaction with acetyl chloride or acetic anhydride in pyridine yields N-acetyl derivatives.

-

Diazotization : Treatment with NaNO₂/HCl at 0–5°C generates diazonium salts, which can couple with phenols or amines to form azo dyes .

Key Example :

In a synthesis of 7-hydroxyquinoline-4-carboxylic acid, diazotization of a 7-aminoquinoline derivative followed by hydrolysis under acidic conditions produced the hydroxylated product .

Methoxy Group Reactivity

The methoxy group at position 7 can undergo demethylation or electrophilic substitution:

-

Demethylation : Hydrolysis with HBr/AcOH or BBr₃ in CH₂Cl₂ converts the methoxy group to a hydroxyl group .

-

Electrophilic Substitution : The electron-rich quinoline ring facilitates nitration or halogenation at positions activated by the methoxy group (e.g., C-5 or C-8) .

Quinoline Ring Modifications

The quinoline core participates in cross-coupling reactions:

-

Buchwald–Hartwig Amination : Palladium-catalyzed coupling with aryl halides introduces substituents at the C-4 position .

-

Suzuki–Miyaura Coupling : Reaction with arylboronic acids in the presence of Pd(PPh₃)₄ modifies the C-6 or C-8 positions .

Reaction Table: Cross-Coupling Examples

| Reaction Type | Cata

Comparación Con Compuestos Similares

Structural Analogues and Substituent Effects

The compound’s bioactivity and physicochemical properties are influenced by variations in substituents on the oxadiazole and ethanone moieties. Key comparisons include:

| Compound (Reference) | Substituents (R₁, R₂) | Molecular Weight | Key Functional Groups | Biological Activity |

|---|---|---|---|---|

| Target Compound | R₁=3-MeOPh, R₂=4-Me-piperidine | ~375.4 | Methoxy, oxadiazole, thioether | Not reported (inferred stability) |

| 4d (E11) | R₁=4-ClPh, R₂=pyrimidinylthio | ~403.9 | Chloro, pyrimidine-thio | Cytotoxic (68–70% yield) |

| 4g (E11) | R₁=4-NO₂Ph, R₂=pyrimidinylthio | ~414.9 | Nitro, pyrimidine-thio | Cytotoxic (67–69% yield) |

| ECHEMI (E12) | R₁=2,3-dihydrobenzodioxin | 375.4 | Benzodioxin, oxadiazole | Unreported |

| Furan derivative (E13) | R₁=furan-2-yl, R₂=4-Me-piperidine | ~318.3 | Furan, oxadiazole | Unreported |

Substituent Impact :

- Electron-withdrawing groups (e.g., NO₂ in 4g): Enhance cytotoxicity but reduce solubility due to increased hydrophobicity .

- Electron-donating groups (e.g., MeO in target) : Improve solubility and may modulate receptor binding via hydrogen bonding .

Physicochemical Properties

- Lipophilicity (LogP): Target compound: XLogP3 = 2.8 (similar to ECHEMI analog in ). 4g (NO₂-substituted): Higher LogP (~3.5 inferred) due to nitro group . Furan derivative (E13): Lower LogP (~2.0) due to polar furan oxygen .

Hydrogen Bonding :

Pharmacokinetic Considerations

- 4-Methylpiperidine vs.

- Thioether Linkage : Enhances resistance to enzymatic cleavage compared to oxygen analogs .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 2-((5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone?

- Methodology : Synthesis typically involves multi-step reactions:

Oxadiazole ring formation : Cyclization of thiosemicarbazide derivatives under acidic conditions (e.g., H2SO4 or POCl3) .

Thioether linkage : Coupling the oxadiazole intermediate with a thiol-containing piperidine derivative via nucleophilic substitution (e.g., using K2CO3 in DMF at 60–80°C) .

Final acylation : Reaction with 4-methylpiperidine in the presence of a coupling agent like EDCI/HOBt .

- Key controls : Monitor reaction progress via TLC/HPLC; purify intermediates via column chromatography .

Q. How is the structural integrity of synthesized batches verified?

- Analytical techniques :

- <sup>1</sup>H/<sup>13</sup>C NMR : Confirm regiochemistry of the oxadiazole ring and thioether bond (e.g., oxadiazole protons appear as singlets at δ 8.2–8.5 ppm; piperidine methyl at δ 1.2–1.4 ppm) .

- IR spectroscopy : Validate carbonyl (C=O) stretch at ~1680–1700 cm<sup>−1</sup> and C-S bond at ~650–700 cm<sup>−1</sup> .

- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]<sup>+</sup> via ESI-MS) and fragmentation patterns .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during oxadiazole formation?

- Variables to test :

- Solvent polarity : Higher yields reported in DMF vs. THF due to better solubility of intermediates .

- Catalysts : Use of Lewis acids (e.g., ZnCl2) accelerates cyclization but may require post-reaction quenching .

- Temperature gradients : Gradual heating (40°C → 80°C) reduces side-product formation from competing reactions .

- Data-driven approach : Design a factorial experiment (e.g., 3<sup>2</sup> matrix) to assess solvent/catalyst interactions .

Q. What computational methods are suitable for predicting this compound’s biological targets?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., cyclooxygenase-2, EGFR kinase) based on structural analogs .

- Pharmacophore mapping : Identify key motifs (e.g., oxadiazole’s electron-deficient ring for π-π stacking; piperidine for hydrophobic pocket binding) .

- ADMET prediction : Tools like SwissADME assess bioavailability risks (e.g., logP ~3.5 suggests moderate blood-brain barrier penetration) .

Q. How can researchers resolve discrepancies in biological assay results (e.g., inconsistent IC50 values)?

- Troubleshooting steps :

Purity validation : Re-test compound batches via HPLC (>95% purity) to rule out impurities affecting activity .

Assay conditions : Standardize cell lines (e.g., HepG2 vs. MCF-7), serum concentrations, and incubation times .

Control compounds : Compare with known inhibitors (e.g., doxorubicin for cytotoxicity assays) to calibrate experimental systems .

- Statistical analysis : Apply ANOVA to evaluate intra- vs. inter-lab variability .

Key Considerations for Researchers

- Contradictions in evidence : Some studies report oxadiazole derivatives as potent antimicrobials , while others emphasize anticancer activity ; these differences may arise from substituent effects on the aryl ring.

- Advanced characterization : Use X-ray crystallography (via SHELX ) to resolve ambiguous NOE signals in NMR spectra.

- Ethical compliance : Ensure proper handling of fluorinated/byproduct waste during synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.